An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid: Chemical Properties and Biological Significance
An In-depth Technical Guide to (4-Pyridin-2-YL-phenyl)-acetic acid: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Pyridin-2-YL-phenyl)-acetic acid is a heterocyclic carboxylic acid derivative with a biphenyl-like structure, where one of the phenyl rings is replaced by a pyridine moiety. This structural motif is of significant interest in medicinal chemistry, as it is found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (4-Pyridin-2-YL-phenyl)-acetic acid, with a focus on its role as a potential modulator of inflammatory pathways.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem |
| Molecular Weight | 213.23 g/mol | PubChem |
| CAS Number | 51061-67-7 | PubChem |
| Appearance | Brown solid | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
| IUPAC Name | 2-(4-(pyridin-2-yl)phenyl)acetic acid | PubChem |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | PubChem |
| InChI | InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | PubChem |
| Computed XLogP3-AA | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 213.078978 g/mol | PubChem |
| Topological Polar Surface Area | 50.2 Ų | PubChem |
Synthesis
A common and effective method for the synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid and its derivatives is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.
Experimental Protocol: Suzuki Coupling for the Synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid (Representative)
This protocol is a representative example based on the synthesis of similar compounds and may require optimization for this specific molecule.
Materials:
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4-Bromophenylacetic acid
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2-Pyridinylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve 4-bromophenylacetic acid (1 equivalent) and 2-pyridinylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
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Add an aqueous solution of potassium carbonate (2 equivalents).
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Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.
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Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
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Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Add water and extract the aqueous phase with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield (4-Pyridin-2-YL-phenyl)-acetic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Biological Activity and Signaling Pathway
The structural similarity of (4-Pyridin-2-YL-phenyl)-acetic acid to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential to inhibit enzymes involved in the inflammatory cascade. Specifically, this class of compounds is investigated for its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and/or microsomal prostaglandin E synthase-1 (mPGES-1).
The Arachidonic Acid Cascade and Potential Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. This is followed by a series of enzymatic reactions that produce prostaglandins, key mediators of inflammation, pain, and fever.
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Phospholipase A₂ (PLA₂): Upon cell stimulation, PLA₂ cleaves membrane phospholipids to release arachidonic acid.
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Cyclooxygenase (COX): COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.
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Microsomal Prostaglandin E Synthase-1 (mPGES-1): This terminal synthase specifically converts PGH₂ to prostaglandin E₂ (PGE₂), a major pro-inflammatory prostaglandin.
(4-Pyridin-2-YL-phenyl)-acetic acid and its analogues are hypothesized to act as competitive inhibitors of the active sites of COX enzymes or mPGES-1, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: The arachidonic acid cascade and points of potential inhibition.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of (4-Pyridin-2-YL-phenyl)-acetic acid against COX-1 and COX-2.
Materials:
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Ovine COX-1 or human recombinant COX-2 enzyme
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Arachidonic acid (substrate)
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(4-Pyridin-2-YL-phenyl)-acetic acid (test compound)
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Indomethacin or celecoxib (positive controls)
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Reaction buffer (e.g., Tris-HCl)
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Enzyme immunoassay (EIA) kit for PGE₂ quantification
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Microplate reader
Procedure:
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Prepare a stock solution of (4-Pyridin-2-YL-phenyl)-acetic acid in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
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Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding arachidonic acid to each well.
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Incubate the plate at 37 °C for a specific duration (e.g., 10-20 minutes).
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Stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug).
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Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
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Measure the absorbance using a microplate reader.
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Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
(4-Pyridin-2-YL-phenyl)-acetic acid represents a molecule of interest for researchers in the fields of medicinal chemistry and pharmacology. Its chemical structure suggests the potential for development into novel anti-inflammatory and analgesic agents. The synthetic route via Suzuki coupling is a well-established and versatile method for its preparation. Further investigation into its specific biological activity, particularly its inhibitory profile against COX and mPGES-1 enzymes, is warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for such future research endeavors.
